2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl 2-methylprop-2-enoate
Overview
Description
2-Propenoic acid, 2-methyl-, 2-hydroxy-3-(2-propenyloxy)propyl ester is a chemical compound with the molecular formula C10H16O4. It is commonly used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its reactivity and versatility in forming polymers and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, 2-hydroxy-3-(2-propenyloxy)propyl ester typically involves the esterification of 2-Propenoic acid, 2-methyl- with 2-hydroxy-3-(2-propenyloxy)propanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of advanced purification techniques such as chromatography and crystallization ensures that the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-methyl-, 2-hydroxy-3-(2-propenyloxy)propyl ester undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form polymers.
Addition Reactions: The double bonds in the propenyl groups can participate in addition reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Radical Initiators: Benzoyl peroxide, azobisisobutyronitrile (AIBN)
Acids and Bases: Hydrochloric acid, sodium hydroxide
Solvents: Toluene, ethanol, water
Major Products Formed
Polymers: Poly(2-Propenoic acid, 2-methyl-, 2-hydroxy-3-(2-propenyloxy)propyl ester)
Alcohols and Acids: 2-Hydroxy-3-(2-propenyloxy)propanol and 2-Propenoic acid, 2-methyl-
Scientific Research Applications
2-Propenoic acid, 2-methyl-, 2-hydroxy-3-(2-propenyloxy)propyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-methyl-, 2-hydroxy-3-(2-propenyloxy)propyl ester primarily involves its ability to undergo polymerization and form cross-linked networks. The presence of the propenyl groups allows for the formation of covalent bonds with other monomers, leading to the creation of complex polymer structures. These polymers can interact with various molecular targets and pathways, depending on their specific application .
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, 2-methyl-, 2-hydroxypropyl ester
- 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, methyl ester
- 3-(Allyloxy)-2-hydroxypropyl methacrylate
- 3-Chloro-2-hydroxypropyl methacrylate
- 2-Hydroxy-3-phenoxypropyl methacrylate
Uniqueness
2-Propenoic acid, 2-methyl-, 2-hydroxy-3-(2-propenyloxy)propyl ester stands out due to its unique combination of functional groups, which provide both reactivity and versatility. The presence of both hydroxyl and propenyl groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
(2-hydroxy-3-prop-2-enoxypropyl) 2-methylprop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-4-5-13-6-9(11)7-14-10(12)8(2)3/h4,9,11H,1-2,5-7H2,3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LATQDAJIFIVBJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC(COCC=C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40497612 | |
Record name | 2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40497612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13438-19-2 | |
Record name | 2-Hydroxy-3-(2-propen-1-yloxy)propyl 2-methyl-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13438-19-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40497612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(allyloxy)-2-hydroxypropyl methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.245.027 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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